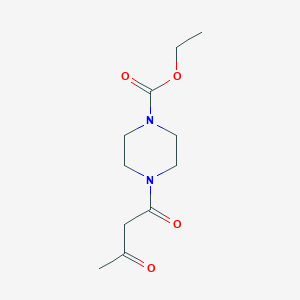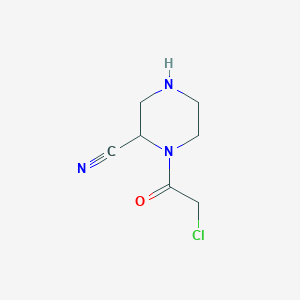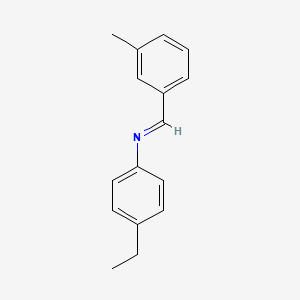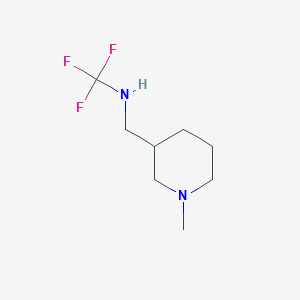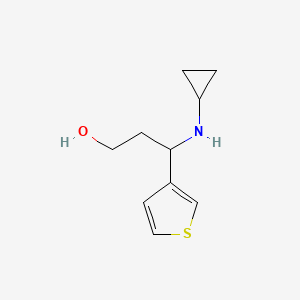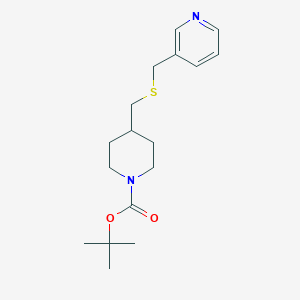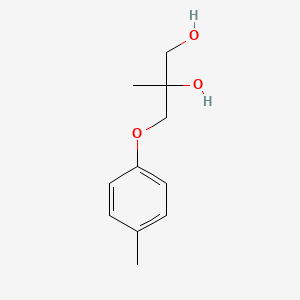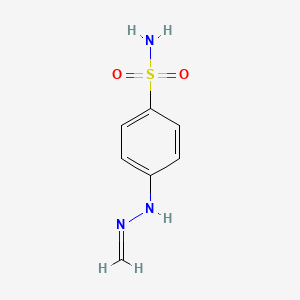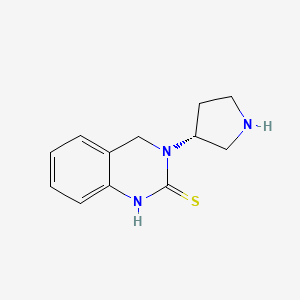
(R)-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline core fused with a pyrrolidine ring. This compound is of interest due to its potential biological activities, including its role as a kinase inhibitor, which makes it a candidate for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative is reacted with the quinazoline core.
Thionation: The final step involves the conversion of the carbonyl group in the quinazoline ring to a thione group using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the quinazoline core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry
Kinase Inhibition: The compound is studied for its potential as a kinase inhibitor, which is crucial in regulating various cellular processes.
Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Cancer Research: Due to its kinase inhibitory activity, it is explored for its potential in cancer therapy.
Industry
Pharmaceuticals: Used in the development of new drugs targeting specific kinases.
Biotechnology: Employed in research for developing novel therapeutic agents.
作用機序
The compound exerts its effects primarily through the inhibition of specific kinases. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby modulating various signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione: Lacks the ®-configuration, which may affect its biological activity.
3-(pyrrolidin-3-yl)-quinazoline-2(1H)-thione: Lacks the dihydro component, which may influence its reactivity and stability.
Uniqueness
®-3-(pyrrolidin-3-yl)-3,4-dihydroquinazoline-2(1H)-thione is unique due to its specific stereochemistry and the presence of both the pyrrolidine and thione functionalities, which contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C12H15N3S |
|---|---|
分子量 |
233.33 g/mol |
IUPAC名 |
3-[(3R)-pyrrolidin-3-yl]-1,4-dihydroquinazoline-2-thione |
InChI |
InChI=1S/C12H15N3S/c16-12-14-11-4-2-1-3-9(11)8-15(12)10-5-6-13-7-10/h1-4,10,13H,5-8H2,(H,14,16)/t10-/m1/s1 |
InChIキー |
KPJBTMBDMDVDBP-SNVBAGLBSA-N |
異性体SMILES |
C1CNC[C@@H]1N2CC3=CC=CC=C3NC2=S |
正規SMILES |
C1CNCC1N2CC3=CC=CC=C3NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


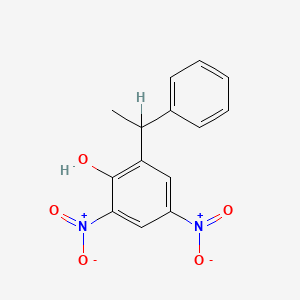
![3-(pyrrolidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13953081.png)

